molecular formula C16H14F3N5O3S B2592113 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 946332-64-5

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2592113
CAS No.: 946332-64-5
M. Wt: 413.38
InChI Key: AKHFRMMDGCDQFI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological applications, including kinase inhibition and anticancer activity . The structure features:

  • A pyrazolo[3,4-d]pyrimidin-4-one core with a 2-hydroxyethyl group at the 1-position, enhancing solubility via hydrogen bonding .
  • A thioether linkage at the 6-position, connecting to an acetamide moiety substituted with a 3-(trifluoromethyl)phenyl group, which likely improves lipophilicity and target binding .

The trifluoromethyl group is a common bioisostere in medicinal chemistry, often optimizing pharmacokinetic properties .

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3S/c17-16(18,19)9-2-1-3-10(6-9)21-12(26)8-28-15-22-13-11(14(27)23-15)7-20-24(13)4-5-25/h1-3,6-7,25H,4-5,8H2,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHFRMMDGCDQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its diverse biological activities.
  • Thioether linkage : Enhances the compound's interaction with biological targets.
  • Trifluoromethyl group : Imparts unique electronic properties that may influence biological activity.

Molecular Formula : C16H17N5O3S
Molecular Weight : 359.4 g/mol
Purity : Typically ≥ 95% .

The primary mechanism of action for this compound involves inhibition of Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to:

  • Cell cycle arrest
  • Induction of apoptosis in cancer cells .

Antitumor Effects

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity across various cancer cell lines. Notably:

  • IC50 Values : The compound has shown IC50 values as low as 2.24 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 9.20 µM), a standard chemotherapeutic agent .

Induction of Apoptosis

Flow cytometric analysis revealed that treatment with the compound at concentrations ranging from 2.0 to 4.0 µM resulted in a significant increase in apoptotic cells (25.1%–41.0% in sub-G1 phase), suggesting its potential as an apoptosis inducer in cancer therapy .

Case Studies and Research Findings

StudyCell LineIC50 (µM)Mechanism
Xia et al. (2011)A5492.24CDK2 inhibition, apoptosis induction
Fan et al. (2022)HepG226Autophagy induction
Recent Review (2023)MCF-71.74Anti-proliferative effects

Comparative Analysis

In comparative studies involving various derivatives:

  • The analogs with modifications to the pyrazolo[3,4-d]pyrimidine scaffold exhibited varying degrees of anti-proliferative activity, emphasizing the importance of structural integrity for maintaining efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Pyrazolo compounds have been investigated for their ability to inhibit various cancer cell lines. For instance:

  • Mechanism of Action : Pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
  • Case Studies : In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against A549 lung cancer cells, with IC50 values as low as 14.5 µM . Another study reported that compounds derived from pyrazolo structures showed promising results against ovarian cancer cell lines with IC50 values ranging from 26 µM to 49.85 µM .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

  • Clinical Relevance : Several compounds within this class are already marketed as non-steroidal anti-inflammatory drugs (NSAIDs). Their efficacy in reducing inflammation makes them suitable candidates for further development .

Pharmacological Insights

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its pharmacological properties:

Mechanistic Studies

Research indicates that the compound may exert its effects by modulating various signaling pathways associated with cell growth and survival:

  • Targeted Kinases : Compounds like 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have been found to inhibit kinases such as CSNK2, which is implicated in several cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives:

Structural FeatureActivity
Pyrazole ringEssential for anticancer activity
Trifluoromethyl groupEnhances lipophilicity and bioavailability
Hydroxyethyl side chainContributes to solubility and interaction with biological targets

Chemical Reactions Analysis

Core Pyrazolo[3,4-d]pyrimidinone Reactivity

The pyrazolo[3,4-d]pyrimidin-4-one scaffold (Zone 1, Figure 1A in ) is central to the compound’s reactivity:

  • Nucleophilic Substitution : The electron-deficient pyrimidinone ring undergoes nucleophilic attack at the C6 position. For example, thiol groups (as in the parent compound’s thioether linkage) can displace leaving groups under basic conditions ( ).

  • Oxidation : The 4-oxo group participates in redox reactions. Analogous compounds show stability under mild oxidative conditions but may degrade under strong oxidants like hydrogen peroxide ().

Table 1: Pyrazolo[3,4-d]pyrimidinone Reactivity

Reaction TypeConditionsOutcomeReference
Nucleophilic AttackNaOH (pH 10), RTSubstitution at C6 with thiols
OxidationH₂O₂, 50°CPartial degradation of the core

Thioacetamide Linkage Reactions

The thioether (-S-) and acetamide (-NHCO-) groups in the side chain (Zone 2, ) contribute to distinct reactivity:

  • Thioether Oxidation : The sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones. For example, treatment with meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone, altering electronic properties and binding affinity ( ).

  • Hydrolysis : The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolic studies ().

Table 2: Thioacetamide Reactivity

Reaction TypeConditionsOutcomeReference
SulfoxidationmCPBA, DCM, 0°CSulfoxide formation (↑ polarity)
Acidic HydrolysisHCl (6M), refluxCarboxylic acid derivative

Trifluoromethylphenyl Group Interactions

The 3-(trifluoromethyl)phenyl moiety (Zone 3, ) influences stability and reactivity:

Hydroxyethyl Side Chain Modifications

The 2-hydroxyethyl group attached to the pyrazole nitrogen undergoes:

  • Etherification : Reaction with alkyl halides or acyl chlorides forms esters or ethers, modulating solubility (e.g., methyl ether derivatives show improved logP values) ( ).

  • Oxidation : Catalytic oxidation with TEMPO/NaOCl converts the primary alcohol to a carboxylic acid, though this is rarely reported due to steric hindrance ().

Stability Under Physiological Conditions

Studies on analogs reveal:

  • pH-Dependent Degradation : The compound is stable at pH 7.4 but degrades rapidly under alkaline conditions (pH > 9), forming cleavage products via β-elimination ( ).

  • Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis ().

Key Research Findings

  • Structure-Activity Relationship (SAR) : Modifications to the thioether (e.g., cyanomethyl vs. ethyl substituents) significantly alter potency toward kinase targets like Pim-1 and DAPK3 ( ).

  • Synergistic Effects : Pyrazolo[3,4-d]pyrimidinone derivatives synergize with chemotherapy agents in resistant cancer cell lines, highlighting their role in combination therapies ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison

Compound/Structure Core Structure Key Substituents Synthesis Method Potential Biological Activity
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(2-hydroxyethyl), 6-thioacetamide (3-(trifluoromethyl)phenyl) Not explicitly described Kinase inhibition (inferred)
6-Substituted Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one derivatives Thiazolo-pyrimidine fused system Phenyl groups at 6-position, thiazolo ring Polyphosphoric acid cyclization Anticancer (thiazolo rings enhance DNA interaction)
N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-yl)phenyl)acetamide derivatives Pyrazolo[3,4-d]pyrimidin-4-one Amino group at 4-position, fluorophenyl substituents Suzuki coupling Kinase inhibition (e.g., JAK/STAT pathways)
Chromenone-pyrazolo[3,4-d]pyrimidine hybrids Pyrazolo[3,4-d]pyrimidine + chromenone Fluorophenyl, dimethylamino groups Cross-coupling reactions Antiproliferative (dual-targeting)

Key Observations :

Core Flexibility vs. In contrast, thiazolo-fused systems () introduce rigidity, which may enhance DNA intercalation but reduce solubility .

Substituent Effects: The 2-hydroxyethyl group in the target compound likely improves aqueous solubility via hydrogen bonding, a feature absent in the fluorophenyl-substituted analogs () . The 3-(trifluoromethyl)phenyl group increases lipophilicity and metabolic stability compared to non-fluorinated aryl groups (e.g., phenyl in ) .

Synthetic Accessibility: Thiazolo-pyrimidinones () require harsh acid conditions (e.g., polyphosphoric acid), whereas the target compound’s synthesis may involve milder thioacetylation steps . Patent compounds () often employ cross-coupling reactions (e.g., Suzuki), enabling modular substitution but requiring transition-metal catalysts .

Biological Implications: The trifluoromethyl group in the target compound may enhance binding to hydrophobic kinase pockets (e.g., EGFR or VEGFR) compared to hydroxyl or amino-substituted analogs . Thiazolo-fused derivatives () show broader-spectrum anticancer activity but higher cytotoxicity risks due to DNA intercalation .

Research Findings and Data

Hydrogen Bonding and Solubility :

  • The 2-hydroxyethyl group in the target compound forms strong hydrogen bonds (e.g., O–H···N/O interactions), as inferred from Etter’s graph set analysis (), improving solubility over non-polar analogs .
  • In contrast, trifluoromethyl groups reduce hydrogen-bond donor capacity but enhance membrane permeability .

Antibacterial Activity (Indirect Inference) :

Q & A

Q. What are the established synthetic routes for this compound, and how do their efficiency metrics compare?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, highlights the use of α-chloroacetamides as intermediates in pyrazolo[3,4-d]pyrimidinone derivatization. A key step is the thioether linkage formation between the pyrimidinone core and the acetamide moiety. Efficiency metrics (yields, purity) depend on reaction conditions:

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Core formationPiperidine/ethanol, 0–5°C65–70>95%
Thioether couplingK₂CO₃/DMF, 80°C45–5090–92%
Final purificationColumn chromatography (CH₂Cl₂:MeOH)85>98%

Optimizing solvent polarity and temperature is critical for improving yields .

Q. Which spectroscopic techniques are recommended for structural characterization?

A combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR is essential:

  • ¹H NMR : Peaks at δ 2.8–3.2 ppm (CH₂-S), δ 7.5–8.1 ppm (trifluoromethylphenyl aromatic protons) .
  • ¹³C NMR : Carbonyl signals (C=O) at ~170–175 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₉H₁₈F₃N₅O₃S: 470.1125) .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S-C (650–700 cm⁻¹) .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis optimization?

Quantum chemical calculations (e.g., density functional theory) and reaction path sampling can identify energetically favorable intermediates. emphasizes using reaction path search algorithms to predict activation barriers and optimize solvent/reagent combinations. For instance:

  • Transition state analysis for thioether bond formation reduces side-product generation .
  • Solvent screening via COSMO-RS simulations improves yield by 15–20% in polar aprotic solvents like DMF .
  • Feedback loops : Experimental data refine computational models iteratively, narrowing optimal conditions (e.g., temperature gradients) .

Q. What strategies resolve discrepancies between computational predictions and experimental reaction outcomes?

Contradictions often arise from incomplete solvent effects or unaccounted steric hindrance. A systematic approach includes:

  • Sensitivity analysis : Vary parameters (e.g., solvent dielectric constant, steric bulk) in simulations to identify outliers .
  • High-throughput screening : Test 10–20 reaction conditions (e.g., bases, catalysts) in parallel to validate computational predictions .
  • In situ monitoring : Use Raman spectroscopy or mass spectrometry to detect transient intermediates not modeled computationally .

Q. How can AI-driven platforms enhance experimental design for biological activity studies?

AI tools like COMSOL Multiphysics enable virtual screening of bioactivity. suggests:

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
  • Pharmacokinetic modeling : Simulate ADMET properties to prioritize in vitro assays .
  • Dose-response optimization : Machine learning algorithms correlate structural features (e.g., trifluoromethyl group) with IC₅₀ values in cancer cell lines .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility profile?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may stem from aggregation or pH-dependent ionization. Methodological solutions:

  • Dynamic light scattering (DLS) : Detect nanoaggregates in "soluble" samples .
  • pH-solubility profiling : Measure solubility across pH 3–9 to identify optimal formulation conditions .
  • Co-solvent screening : Use PEG-400 or cyclodextrins to enhance bioavailability .

Methodological Guidance

Q. What in vitro assays are recommended for preliminary biological evaluation?

Prioritize target-specific assays:

  • Kinase inhibition : Use ADP-Glo™ assay for kinase activity screening .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) with EC₅₀ determination .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .

Future Directions

  • Hybrid quantum mechanics/molecular mechanics (QM/MM) : Model reaction mechanisms at atomic resolution .
  • AI-guided retrosynthesis : Predict novel routes using transformer-based models (e.g., IBM RXN) .

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